2,4-Diethoxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
148528-37-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,4-diethoxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
FQCRJZFMSRNEFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)OCC |
Synonyms |
Benzamide, 2,4-diethoxy- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diethoxybenzamide and Its Analogues
Established Synthetic Pathways for Benzamide (B126) Formation
The creation of the benzamide bond is a cornerstone of organic synthesis, with several reliable methods available for its construction. These pathways generally involve the reaction of a carboxylic acid derivative with an amine.
A primary and widely utilized method for synthesizing benzamides is the acylation of amines with activated benzoic acid derivatives. A common approach involves converting the benzoic acid into a more reactive species, such as an acyl chloride. For instance, substituted benzoic acids can be treated with a chlorinating agent like thionyl chloride to produce the corresponding benzoyl chloride. This activated intermediate then readily reacts with an amine (such as ammonia (B1221849) or a primary/secondary amine) to form the stable amide bond. acs.org This two-step process is highly efficient for producing a wide range of benzamide derivatives. rsc.org
Another strategy is the direct condensation of benzoic acids and amines. While this reaction can be performed thermally at high temperatures (typically above 160°C), this approach is often unsuitable for sensitive molecules. rsc.org To circumvent these harsh conditions, various coupling reagents and catalysts have been developed. For example, zirconium tetrachloride supported on an ionic liquid-diatomite earth matrix has been used to facilitate the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a greener and more efficient alternative. uwindsor.ca
The table below summarizes common methods for benzamide synthesis via acylation.
| Method | Reactants | Key Reagents/Conditions | Advantages | Reference |
| Acyl Chloride Method | Substituted Benzoic Acid, Amine | Thionyl Chloride (SOCl₂), Pyridine or other base | High reactivity, generally high yields | acs.org |
| Direct Thermal Condensation | Benzoic Acid, Amine | High Temperature (>160°C) | No coupling reagents needed, simple | rsc.org |
| Catalytic Condensation | Benzoic Acid, Amine | Diatomite earth@IL/ZrCl₄, Ultrasonic Irradiation | Mild conditions, reusable catalyst, high efficiency | uwindsor.ca |
One common strategy is the aminolysis of esters. For example, 2,4-dihydroxybenzamide (B1346612) can be prepared by reacting methyl 2,4-dihydroxybenzoate (B8728270) with aqueous ammonia. nih.gov The reaction involves the nucleophilic attack of ammonia on the ester's carbonyl group, leading to the displacement of the methoxy (B1213986) group and the formation of the primary amide. This method is effective for converting benzoate (B1203000) esters into their corresponding benzamides.
More complex, multi-step derivatization sequences can also be employed. For instance, a synthetic route to substituted benzamides can begin with a precursor like 2-chloro-5-iodobenzoic acid. This starting material can undergo a series of transformations, including esterification, cyanation (to replace the iodine atom), cyclization, and finally, aminolysis to yield the final functionalized benzamide product. acs.org Similarly, 2-(4-hydroxyphenoxy)benzamide derivatives can be synthesized from 2-aryloxybenzamide precursors through an oxidation reaction mediated by iodosylbenzene (PhIO), demonstrating how a pre-formed benzamide can be further functionalized. researchgate.netharvard.edu
Synthesis of Thiobenzamide (B147508) Analogues
Thioamides, where the carbonyl oxygen of an amide is replaced by a sulfur atom, are important isosteres of amides with unique chemical properties. organic-chemistry.org The most direct method for their synthesis is the thionation (or thiolation) of an existing benzamide.
The conversion of a benzamide to a thiobenzamide is typically achieved using powerful thionating agents. Among the most common and effective reagents for this transformation are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent. wikipedia.org
Phosphorus Pentasulfide (P₄S₁₀): This reagent has been a classic choice for thionating a wide variety of carbonyl compounds, including amides. wikipedia.orgbaranlab.org The reaction is often carried out in a high-boiling solvent such as toluene (B28343) or xylene under reflux conditions. organic-chemistry.org A combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for converting amides to thioamides, with yields often comparable or superior to those obtained with Lawesson's reagent. baranlab.orgunblog.fr An advantage of the P₄S₁₀/HMDO method is that the byproducts can be removed through a simple hydrolytic workup, avoiding the need for chromatography. baranlab.org
Lawesson's Reagent: This organosulfur compound, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a milder and often more soluble alternative to P₄S₁₀, making it widely used in modern organic synthesis for the thionation of amides and other carbonyls. wikipedia.org Like P₄S₁₀, reactions with Lawesson's reagent are typically performed at elevated temperatures in solvents like toluene. organic-chemistry.org
The table below compares these two common thionating reagents.
| Reagent | Chemical Formula | Typical Conditions | Key Features | Reference |
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in Toluene or Xylene | Powerful, cost-effective, byproduct removal via hydrolysis (with HMDO) | wikipedia.orgbaranlab.org |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in Toluene | Milder, more soluble, widely used for various substrates | wikipedia.org |
Other thionating agents and methods exist, including the use of N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, which offers a one-pot procedure with mild conditions and short reaction times. organic-chemistry.org
Advanced Synthetic Approaches to Functionalized 2,4-Diethoxybenzamide Derivatives
Beyond the fundamental construction of the benzamide and thiobenzamide frameworks, advanced synthetic methods are required to introduce additional functional groups onto the aromatic ring with high precision.
Achieving regioselectivity—the ability to functionalize a specific position on the aromatic ring—is a significant challenge in the synthesis of polysubstituted aromatic compounds. For a molecule like this compound, there are three available positions for substitution on the benzene (B151609) ring (positions 3, 5, and 6).
A powerful strategy for achieving regiocontrol is Directed ortho-Metalation (DoM) . This technique relies on the use of a "Directing Metalation Group" (DMG) already present on the aromatic ring. A DMG is a functional group containing a heteroatom (like oxygen or nitrogen) that can coordinate to a strong organometallic base, typically an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium). This coordination directs the base to remove a proton from the adjacent (ortho) position, creating a highly reactive aryllithium intermediate. This intermediate can then be treated with an electrophile to introduce a new functional group at that specific site.
In the case of this compound, there are three potential DMGs:
The amide group (-CONH₂) is a very strong DMG.
The ethoxy groups (-OCH₂CH₃) at positions 2 and 4 are moderate DMGs.
The relative directing power of these groups determines the site of metalation. The amide group, being the most powerful director, would preferentially direct lithiation to its ortho positions: C3 and C5. The C2-ethoxy group directs to C3, while the C4-ethoxy group directs to C3 and C5. This concerted directing effect makes the C3 and C5 positions the most likely sites for deprotonation and subsequent functionalization. By carefully choosing the base and reaction conditions, it is possible to selectively functionalize one of these positions, thus enabling the regioselective synthesis of complex this compound derivatives. baranlab.org This method provides a predictable and powerful route to otherwise inaccessible substitution patterns.
Integration of this compound into Complex Molecular Scaffolds (e.g., Heterocyclic Hybrids)
The benzamide moiety is a versatile building block in the synthesis of more complex molecular architectures, particularly in the construction of fused heterocyclic systems. The presence of the diethoxy substituents on the phenyl ring of this compound can influence the electronic properties and reactivity of the molecule, potentially offering advantages in certain synthetic transformations. While specific examples detailing the integration of this compound into heterocyclic scaffolds are not extensively documented, the general reactivity of benzamide derivatives provides a clear indication of the potential synthetic pathways.
One of the most prominent applications of benzamide derivatives in heterocyclic synthesis is in the construction of quinazolinones. Typically, this involves the use of an ortho-aminobenzamide, which can undergo condensation and cyclization with various electrophilic partners. For instance, a common route involves the reaction of an ortho-aminobenzamide with an aldehyde or a carboxylic acid derivative. The initial condensation forms an intermediate which then undergoes intramolecular cyclization to yield the quinazolinone core. While this compound itself does not possess the ortho-amino group required for this specific transformation, its analogues that are appropriately functionalized, for example, with a nitro group that can be subsequently reduced to an amine, would be suitable substrates for such reactions.
Another powerful strategy for incorporating benzamide scaffolds into heterocyclic systems is through multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. Benzamide derivatives can participate in various MCRs to generate a diverse range of heterocyclic structures. For example, in the Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. If a bifunctional starting material is used, subsequent intramolecular reactions can lead to the formation of heterocyclic rings. A suitably functionalized this compound derivative could serve as one of the components in such a reaction, leading to the formation of complex heterocyclic hybrids incorporating the 2,4-diethoxyphenyl moiety.
Furthermore, benzamide derivatives substituted with pyridine-linked 1,2,4-oxadiazoles have been synthesized through a series of reactions including esterification, cyanation, cyclization, and aminolysis. This demonstrates the utility of the benzamide scaffold as a platform for the attachment of other heterocyclic rings, creating hybrid molecules with potentially interesting properties. The this compound core could be similarly elaborated to incorporate a variety of heterocyclic substituents.
The following table summarizes some of the key heterocyclic systems that can be synthesized from benzamide derivatives and the general synthetic strategies employed.
| Heterocyclic System | General Synthetic Strategy | Key Reactants for Benzamide Analogues |
| Quinazolinones | Condensation and intramolecular cyclization | ortho-Aminobenzamides, Aldehydes, Carboxylic acids |
| Indolo[1,2-c]quinazolines | Tandem Staudinger–Aza-Wittig–Nucleophilic addition | Azide-functionalized benzamides, Triphenylphosphine |
| 1,2,4-Oxadiazoles | Cyclization of amidoxime (B1450833) precursors | Benzoyl chlorides, Hydroxylamine |
| Pyrimidines | Cyclocondensation reactions | Amidines, β-Dicarbonyl compounds |
Computational Chemical Investigations of 2,4 Diethoxybenzamide
Structure-Based and Ligand-Based Drug Design Methodologies
Virtual Screening Approaches for Ligand Discovery
Virtual screening (VS) is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. wikipedia.org This process significantly narrows down the candidates for experimental testing, saving time and resources. nih.gov For a compound like 2,4-Diethoxybenzamide, virtual screening could be employed to discover its potential biological targets, a critical step in understanding its pharmacological potential. The two primary approaches to virtual screening are ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules (ligands) that are known to be active for a particular target. slideshare.net The principle is that molecules with similar structures or properties are likely to have similar biological activities. If a set of molecules structurally similar to this compound were known to inhibit a specific enzyme, LBVS could be used to screen large databases like ZINC15 for compounds with similar pharmacophoric features or 2D/3D shapes. nih.gov For instance, studies on other benzamide (B126) derivatives have used techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling to identify key structural features required for activity against targets like Rho-associated kinase-1 (ROCK1), providing a blueprint for discovering new inhibitors. tandfonline.com
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential protein target is known, SBVS can be a highly effective approach. wikipedia.org The most common SBVS method is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. A hypothetical workflow for this compound would involve:
Identifying potential protein targets (e.g., enzymes or receptors implicated in a disease pathway).
Using docking software (e.g., AutoDock, Glide, GOLD) to place this compound into the binding site of these targets.
Calculating a "docking score" that estimates the binding affinity.
Ranking potential targets based on these scores to prioritize them for experimental validation.
This approach has been successfully used to identify alkoxy benzamide derivatives as inhibitors of the BPTF bromodomain, a target in cancer therapy. nih.govresearchgate.net By integrating docking-based screening with biochemical analysis, researchers can efficiently discover novel and selective inhibitors. nih.gov
Prediction of Pharmacokinetic Parameters Using Mechanistic In Silico Models
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug development, allowing for the early identification of candidates with favorable pharmacokinetic profiles. researchgate.netmdpi.com For benzamide derivatives, computational tools have been effectively used to predict ADME properties, guiding the synthesis and selection of compounds with better drug-likeness and bioavailability. tandfonline.comjonuns.com These predictions help to minimize late-stage failures in the drug development pipeline. nih.gov
Theoretical Frameworks for Mechanistic Volume of Distribution (Vdss) Prediction
The steady-state volume of distribution (Vdss) is a crucial pharmacokinetic parameter that describes the extent of a drug's distribution in the body tissues relative to the plasma. A high Vdss indicates that the compound is extensively distributed into tissues, while a low Vdss suggests it remains primarily in the bloodstream. Predicting Vdss is essential for determining appropriate dosing regimens.
The core inputs for these mechanistic models include:
Lipophilicity (logP or logD): Describes the compound's affinity for fatty versus aqueous environments.
Acid/base dissociation constant(s) (pKa): Determines the ionization state of the molecule at physiological pH, which strongly influences membrane permeability and binding.
Fraction unbound in plasma (fu,p): The fraction of the compound that is not bound to plasma proteins like albumin and is free to distribute into tissues.
Blood-to-plasma concentration ratio (RBC/plasma ratio): Accounts for the compound's partitioning into red blood cells.
For this compound, these initial parameters would first be predicted using various Quantitative Structure-Property Relationship (QSPR) models or measured in vitro. These values would then be used as inputs for the mechanistic Vdss model.
Hypothetical In Silico Physicochemical and Pharmacokinetic Profile for this compound
The following tables illustrate the type of data generated during a computational investigation of this compound.
Note: The data presented below is purely hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.
| Parameter | Predicted Value | Description |
|---|---|---|
| Molecular Weight | 209.25 g/mol | The mass of one mole of the compound. |
| logP | 2.35 | Octanol-water partition coefficient, an indicator of lipophilicity. |
| pKa (Amide) | 17.5 (Neutral) | Acid dissociation constant; the amide group is generally considered neutral. |
| Fraction Unbound in Plasma (fu,p) | 0.22 | The fraction of the drug not bound to plasma proteins. |
| Blood-to-Plasma Ratio | 0.95 | Ratio of the drug concentration in whole blood to that in plasma. |
| Parameter | Predicted Value | Unit |
|---|---|---|
| Predicted Vdss | 1.8 L/kg | Liters per kilogram of body weight |
Molecular Interaction Profiling of 2,4 Diethoxybenzamide with Macromolecular Targets
Characterization of Ligand-Binding Sites
Mapping of Interaction Hotspots in Target Proteins:No target proteins for 2,4-Diethoxybenzamide have been identified in the literature, and therefore no mapping of interaction hotspots exists.
Until research is conducted and published on the specific molecular interactions of this compound, a detailed and accurate article on this subject cannot be written.
Application of Homology Models for Binding Site Prediction
There is no publicly available research that has documented the use of homology modeling to predict the binding sites of this compound on any specific macromolecular target. Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its experimental structure is not available. This technique relies on the amino acid sequence of the target protein and a known experimental 3D structure of a related homologous protein to build a model. Subsequently, molecular docking simulations can be performed on this model to predict how a small molecule, such as this compound, might bind. However, the application of this methodology to this compound has not been described in the accessible scientific literature.
Mechanistic Classification of Receptor Interactions
The mechanism through which this compound may interact with biological receptors remains uncharacterized in published studies. While the compound is listed as a component in some herbicidal formulations, its precise molecular mechanism of action has not been detailed. Mechanistic classification involves understanding how a compound elicits a response at a molecular level upon binding to a receptor.
Differentiation of Orthosteric and Allosteric Agonism
There is no available data to differentiate whether this compound acts as an orthosteric or an allosteric agonist at any given receptor.
Orthosteric Agonism refers to the binding of a ligand to the primary, evolutionarily conserved binding site of a receptor, which is the same site where the endogenous ligand binds.
Allosteric Agonism involves a ligand binding to a topographically distinct site on the receptor. This binding event can modulate the receptor's response to the endogenous ligand, either by enhancing (positive allosteric modulation) or inhibiting (negative allosteric modulation) its effect.
Without experimental or computational data, any classification of this compound's mode of receptor interaction would be purely speculative. Further research, including binding assays, structural biology studies, and computational modeling, is required to elucidate the molecular interactions and mechanistic properties of this compound.
Biochemical and Enzymatic Activity Assays for 2,4 Diethoxybenzamide
In Vitro Enzymatic Inhibition and Activation Studies
Quantitative Determination of Enzyme-Compound Interactions (e.g., IC50 Derivation)
No studies reporting the half-maximal inhibitory concentration (IC50) or other quantitative measures of the interaction between 2,4-Diethoxybenzamide and any enzyme have been found.
Development and Optimization of High-Throughput Enzymatic Assays
There is no information available on the development or use of high-throughput screening assays to evaluate the enzymatic activity of this compound.
Mechanistic Enzymology of this compound Interactions
Steady-State and Single-Turnover Kinetic Analyses
No data from steady-state or single-turnover kinetic analyses are available for this compound, which would be necessary to understand the kinetics of its potential interaction with an enzyme.
Elucidation of Enzyme Reaction Mechanisms (e.g., Rearrangement Steps)
In the absence of any identified enzyme target or interaction, there is no information on the elucidation of the reaction mechanism of this compound within an enzymatic context.
Crystallographic and Structural Analysis of 2,4 Diethoxybenzamide and Its Complexes
X-ray Diffraction Studies of 2,4-Diethoxybenzamide Crystalline Forms
Determination of Unit Cell Parameters and Space Group
For illustrative purposes, the crystallographic data for the closely related compound, 2,4-dimethoxybenzaldehyde (B23906), is presented. It crystallizes in the monoclinic space group P2₁/c. nih.gov It is plausible that this compound would adopt a similar crystal system and space group, given the structural similarities.
| Parameter | 2,4-dimethoxybenzaldehyde nih.gov |
| Formula | C₉H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.7915 (10) |
| b (Å) | 3.9638 (2) |
| c (Å) | 15.1119 (11) |
| α (°) | 90 |
| β (°) | 108.698 (3) |
| γ (°) | 90 |
| Volume (ų) | 782.13 (9) |
| Z | 4 |
This table presents data for the analogue 2,4-dimethoxybenzaldehyde to illustrate typical unit cell parameters for a structurally similar compound.
Analysis of Molecular Conformations and Crystal Packing Motifs
The conformation of a molecule describes the spatial arrangement of its atoms. For this compound, key conformational features would include the planarity of the benzene (B151609) ring and the orientation of the amide and two ethoxy substituents. In related substituted benzamides, the amide group can be either coplanar with or twisted relative to the benzene ring. acs.org
Crystal packing is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. In benzamide (B126) derivatives, the amide group is a key participant in hydrogen bonding, often forming dimeric or catemeric (chain-like) motifs. acs.org For instance, in the crystal structure of 2,4-dimethoxybenzaldehyde, π–π stacking interactions between the aromatic rings are a dominant feature, with a centroid–centroid separation of 3.9638 (2) Å. nih.gov It is highly probable that the crystal structure of this compound would also be stabilized by a network of hydrogen bonds involving the amide group and potential C-H···O interactions from the ethoxy groups, alongside π–π stacking of the benzene rings.
Investigation of Polymorphism and Solvate Structures
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit different physical properties, including solubility and stability. Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the crystal lattice. rsc.org
The investigation into polymorphism and solvate formation is crucial for pharmaceutical compounds. While no specific polymorphs or solvates of this compound have been reported, studies on other benzamides have shown that they can exhibit polymorphism, often influenced by factors such as solvent and crystallization conditions. acs.org The presence of flexible ethoxy groups in this compound may also allow for the formation of different packing arrangements, potentially leading to polymorphism.
High-Resolution Structural Elucidation of this compound-Target Protein Complexes
Understanding how a molecule binds to its biological target at an atomic level is key to explaining its efficacy and selectivity. High-resolution techniques like X-ray crystallography of co-crystallized protein-ligand complexes provide a static picture of the binding mode. Although a co-crystal structure of this compound with a target protein is not publicly available, its structural similarity to known inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) allows for a detailed, inferred analysis of its potential binding interactions. researchgate.net PTP1B is a validated therapeutic target for type 2 diabetes and obesity. nih.gov
Atomic Resolution Mapping of Binding Interactions
The binding of an inhibitor to a protein is mediated by a series of specific non-covalent interactions with the amino acid residues in the binding pocket. For inhibitors of PTP1B, these interactions typically occur in both the active site and adjacent allosteric sites. nih.govacs.org
Based on the binding modes of other benzamide-based inhibitors of PTP1B, the following interactions are likely for this compound:
Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial hydrogen bonds with residues in the PTP1B active site.
Hydrophobic Interactions: The benzene ring and the ethyl groups of the ethoxy substituents can engage in hydrophobic and π-stacking interactions with nonpolar residues. For PTP1B, key residues in an allosteric pocket, such as Phe196 and Phe280, are known to form such interactions. acs.org
| Interaction Type | Potential Interacting Residues in PTP1B nih.govacs.org |
| Hydrogen Bonding | Asn193, Glu276 |
| π-π Stacking | Phe196, Phe280 |
| Hydrophobic Contact | Leu192, Met282, Trp291 |
This table illustrates the likely binding interactions of this compound with PTP1B, based on data from structurally related inhibitors.
Structural Basis for Observed Selectivity and Potency
The potency of an inhibitor is related to the strength of its binding to the target protein, while selectivity refers to its ability to bind to the intended target over other, often closely related, proteins. The structural basis for the selectivity of PTP1B inhibitors often lies in exploiting differences in amino acid residues between PTP1B and other phosphatases, particularly in regions outside the highly conserved active site. nih.govacs.org
The selectivity of benzamide-based inhibitors for PTP1B can be attributed to their ability to interact with a unique allosteric site adjacent to the active site. acs.org This site is formed by helices α3 and α6. acs.org The specific amino acid composition and conformation of this allosteric pocket in PTP1B are not conserved in other protein tyrosine phosphatases, such as the highly homologous TCPTP. acs.org Therefore, compounds like this compound, which can favorably interact with residues unique to the PTP1B allosteric site (e.g., Phe280), would be expected to exhibit significant selectivity. acs.org The combination of interactions in both the active and allosteric sites provides a structural rationale for high potency and selectivity. nih.gov
Based on a comprehensive search of available scientific literature and crystallographic databases, there is currently no published research specifically detailing the crystallographic and structural analysis of the chemical compound “this compound” or its complexes.
Therefore, it is not possible to provide the detailed information requested for the following sections and subsections of the proposed article:
Advanced Crystallographic Data Interpretation:
Analysis of Crystallographic Disorder and Conformational Heterogeneity:Similarly, an analysis of disorder or conformational variations requires detailed crystallographic data from single-crystal X-ray diffraction or similar experiments, which have not been reported for this specific compound.
While the requested analytical techniques are standard in the field of crystallography, they have not been applied to "this compound" in any publicly accessible research. Consequently, the creation of the specified article with scientifically accurate, research-backed content and data tables is not feasible at this time.
Based on a comprehensive search of available scientific literature, there is no public information regarding preclinical mechanistic investigations of the chemical compound This compound . Consequently, the requested article detailing its effects in biological systems cannot be generated.
Specifically, the following information, as requested in the outline, is not available in the public domain:
Preclinical Mechanistic Investigations in Biological Systems
Mechanistic Elucidation in Relevant Animal Models:
Molecular and Cellular Responses in Preclinical Species following 2,4-Diethoxybenzamide Exposure:Without animal model studies, there is no information on the molecular or cellular responses to exposure to this compound.
Therefore, due to the absence of any research data on the biological activity and mechanisms of action of this compound, it is not possible to create the outlined article.
Q & A
Q. What are the optimal synthetic routes for 2,4-Diethoxybenzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves coupling reactions between substituted benzoic acids and amines. For example, amidation of 2,4-diethoxybenzoic acid with ammonia or a protected amine precursor under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) catalyzed by coupling agents like HATU or EDCI . Key variables include:
- Temperature : Higher temperatures (70–100°C) accelerate reaction rates but may degrade sensitive functional groups.
- Solvent choice : Dichloromethane (DCM) minimizes side reactions, while DMF enhances solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Methodological Answer: A combination of NMR (¹H and ¹³C), FT-IR , and mass spectrometry is critical:
- ¹H NMR : Ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.4–4.1 ppm for OCH₂) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O ether stretch) verify functional groups.
- HRMS : Exact mass calculation (e.g., C₁₁H₁₅NO₃) ensures molecular formula accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases) with IC₅₀ determination via dose-response curves.
- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria or fungal strains.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?
Methodological Answer:
- Molecular docking (AutoDock, Schrödinger) : Predict binding poses of this compound to target proteins (e.g., enzymes, receptors).
- QSAR studies : Correlate substituent electronic/steric parameters (Hammett σ, molar refractivity) with bioactivity data to optimize R-groups.
- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to refine binding hypotheses .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature), cell line origins, and compound purity.
- Dose-response recalibration : Normalize data using internal controls (e.g., reference inhibitors) to mitigate batch-to-batch variability.
- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can reaction kinetics be studied to optimize this compound derivatization?
Methodological Answer:
- Pseudo-first-order kinetics : Monitor amide bond formation via HPLC or UV-Vis spectroscopy under excess amine/acid chloride conditions.
- Activation energy (Eₐ) calculation : Use Arrhenius plots from rate constants measured at multiple temperatures.
- Catalyst screening : Evaluate Pd/C, CuI, or organocatalysts for cross-coupling reactions to improve efficiency .
Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?
Methodological Answer:
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation.
- Countercurrent chromatography (CCC) : Ideal for heat-sensitive compounds; employs biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water).
- Crystallization optimization : Screen solvents (e.g., acetone/hexane) and cooling rates to enhance crystal purity .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response data for this compound in pharmacological studies?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to assess reproducibility.
- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for type I error .
Q. What methodologies confirm the stability of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS analysis : Identify degradation products and quantify parent compound remaining.
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months to predict shelf life .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of this compound metabolism?
Methodological Answer:
- Synthesis of labeled analogs : Use ¹³C-ethoxy groups or ¹⁵N-amide precursors to track metabolic fate via NMR or MS.
- Tracer studies : Administer labeled compound to cell cultures or model organisms, followed by metabolite profiling.
- Isotope effect analysis : Compare kinetic isotope effects (KIE) to elucidate rate-determining steps in enzymatic transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
